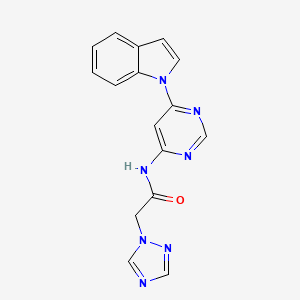

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-indol-1-ylpyrimidin-4-yl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O/c24-16(8-22-11-17-9-20-22)21-14-7-15(19-10-18-14)23-6-5-12-3-1-2-4-13(12)23/h1-7,9-11H,8H2,(H,18,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKXQWFELXMSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure features an indole moiety linked to a pyrimidine and a triazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| NCI-H460 | 12.50 | Cell cycle arrest |

| A549 | 42.30 | Inhibition of proliferation |

These results indicate that the compound exhibits promising cytotoxic effects against breast cancer (MCF7), lung cancer (NCI-H460), and non-small cell lung cancer (A549) cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. It was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | IC (µmol) | Comparison |

|---|---|---|

| Tested Compound | 0.04 ± 0.09 | Celecoxib: 0.04 ± 0.01 |

The compound demonstrated comparable efficacy to the standard anti-inflammatory drug celecoxib, indicating its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle in tumor cells, effectively halting their proliferation.

- Inhibition of COX Enzymes : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Breast Cancer

A study involving MCF7 cells revealed that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Case Study 2: Lung Cancer

In experiments with NCI-H460 cells, the compound was found to cause G2/M phase arrest and induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, synthesis strategies, and physical properties.

Structural Analogues with Pyrimidine and Acetamide Linkers

- Compound 2e (): Structure: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide. Key Differences:

- Pyrimidine is substituted at position 2 (vs. position 4 in the target compound).

- The acetamide links to a phenylamino group and a cyclopropyl-triazole (vs. indole and 1,2,4-triazole). Synthesis: Microwave-assisted reaction (70°C, 30 min) yielded 30% product with a melting point of 165–167°C.

Benzimidazole and Benzothiazole Derivatives

- Compounds 28–31 ():

- Structure : N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides with triazole or tetrazole substituents.

- Key Differences :

- Core scaffold is benzimidazole (vs. pyrimidine-indole).

- Substitutions include pyrazole or tetrazole (vs. indole and 1,2,4-triazole). Synthesis: EDCI/HOBt-mediated coupling in anhydrous DMF, followed by purification via column chromatography.

-

- Structure : Benzothiazole derivatives with 1,2,4-triazole or imidazole acetamide linkers.

- Key Differences :

- Benzothiazole core (vs. pyrimidine-indole).

- Alkoxy substituents at position 6 (vs. indole at position 6 of pyrimidine).

Indole-Containing Analogues

- Compound 907972-56-9 (): Structure: 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)acetamide. Key Differences:

- Pyrimidine is dimethyl-substituted at positions 4 and 4.

- Indole is linked via an ethylamino group (vs. direct attachment to pyrimidine).

- Triazole is connected via a thioether (vs. acetamide).

Key Research Findings and Implications

Synthesis Efficiency : Microwave-assisted methods (e.g., Compound 2e) offer moderate yields (30%) and shorter reaction times compared to traditional reflux methods .

Alkoxy or fluorine substituents (e.g., in ) may improve pharmacokinetic properties but require trade-offs in synthetic complexity .

Scaffold Flexibility : Pyrimidine-based compounds (target and 2e) show versatility in kinase inhibitor design, whereas benzimidazole/benzothiazole derivatives may favor alternative mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.